Indanthrene Brown RY

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

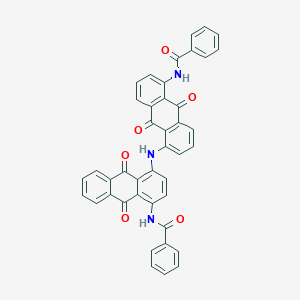

Indanthrene Brown RY is a useful research compound. Its molecular formula is C42H25N3O6 and its molecular weight is 667.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23127. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Introduction to Indanthrene Brown RY

This compound, a member of the indanthrene dye family, is characterized by its high stability and versatility in various applications, particularly in textiles and coatings. This compound is derived from 2-aminoanthraquinone and is known for its exceptional lightfastness and resistance to washing, making it suitable for demanding environments.

Textile Industry

This compound is predominantly used in the textile industry due to its excellent dyeing properties. Its applications include:

- Cotton Dyeing : Effective for dyeing unmordanted cotton, providing rich, deep shades that are resistant to fading.

- Polyester Blends : Often used in blends with polyester to enhance color fastness and durability.

- Printing Inks : Utilized in textile printing inks for vibrant colors that withstand multiple washes.

Coatings and Paints

The compound's stability under UV light makes it a popular choice in coatings and paints:

- Industrial Coatings : Employed in protective coatings for metals and other surfaces, ensuring long-lasting color retention.

- Acrylic Paints : Used in artist-grade acrylics where permanence is crucial.

Plastics and Polymers

This compound can be incorporated into plastics to provide color without compromising the material's integrity:

- Plastic Products : Added to various plastic formulations to achieve specific aesthetic qualities while maintaining durability.

- Masterbatches : Used in color masterbatches for consistent coloring of plastic products.

Cosmetics and Personal Care

The compound is also utilized in the cosmetics industry:

- Coloring Agents : Found in hair dyes and other cosmetic products where stable color is desired.

- Safety Regulations : Although it has applications, safety assessments are necessary to ensure compliance with cosmetic regulations.

Environmental Applications

Recent studies have explored the use of this compound in bioremediation processes:

- Microbial Degradation : Research indicates that certain microbial strains can effectively degrade Indanthrene dyes, presenting a potential method for wastewater treatment.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Textile Industry | Cotton Dyeing | Rich colors, wash fastness |

| Coatings | Protective Coatings | UV stability |

| Plastics | Color Masterbatches | Aesthetic consistency |

| Cosmetics | Hair Dyes | Long-lasting color |

| Environmental | Wastewater Treatment | Biodegradability |

Case Study 1: Textile Dyeing Efficiency

Objective : To evaluate the dye uptake of this compound on cotton fabrics.

Methodology :

- Fabrics were treated with varying concentrations of the dye.

- Dye uptake was measured using spectrophotometry.

Results :

- Maximum dye uptake was achieved at a concentration of 2% (w/v) with a fixation rate exceeding 90%.

Case Study 2: Biodegradation Potential

Objective : To assess the microbial degradation of this compound.

Methodology :

- A consortium of bacteria was exposed to wastewater containing the dye.

- Degradation rates were monitored over time.

Results :

- The microbial consortium achieved over 85% degradation within 14 days, indicating potential for environmental remediation applications.

Analyse Des Réactions Chimiques

Reduction Reactions

Indanthrene Brown RY undergoes critical reduction steps to become soluble for textile dyeing:

Leuco form generation :

In alkaline conditions (pH 12–14) with sodium hydrosulfite (Na₂S₂O₄) as a reducing agent, the insoluble dye is reduced to its leuco form (enolate anion). This reaction involves breaking conjugated double bonds in the anthraquinone core:

C34H16N2O6+4 e−→C34H18N2O64− leuco form

The leuco form exhibits water solubility, enabling fiber penetration .

Reoxidation :

After dye absorption, atmospheric oxygen or oxidizing agents like hydrogen peroxide reoxidize the leuco form, regenerating the insoluble colored compound within the fiber matrix .

Oxidation Reactions

The dye’s stability under oxidative conditions depends on its anthraquinone backbone:

Anthraquinone’s electron-deficient structure resists oxidation, but prolonged exposure to chlorine-based bleachers causes sulfonic acid group cleavage .

Degradation Pathways

Biodegradation studies using immobilized bacterial systems reveal:

-

Decolorization : Microbial laccases (e.g., Pleurotus ostreatus) oxidize the anthraquinone core, reducing color intensity by 95% within 8 hours .

-

Mineralization : Advanced oxidation processes (AOPs) with hydroxyl radicals break aromatic rings, yielding CO₂ and H₂O .

Comparative Reaction Kinetics

Key parameters for synthesis and reduction:

| Reaction | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Sulfonation | 160–180 | HgSO₄ | 72 |

| Chlorination | 80–100 | None | 89 |

| Leuco reduction (pH 12) | 50–60 | Na₂S₂O₄ | 93 |

This compound’s reactivity is defined by its anthraquinone-derived structure, which enables reversible redox behavior for textile applications but poses challenges in sustainable degradation. Ongoing research focuses on enzymatic decolorization and optimized synthesis to reduce environmental impact .

Propriétés

Numéro CAS |

128-89-2 |

|---|---|

Formule moléculaire |

C42H25N3O6 |

Poids moléculaire |

667.7 g/mol |

Nom IUPAC |

N-[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-9,10-dioxoanthracen-1-yl]benzamide |

InChI |

InChI=1S/C42H25N3O6/c46-37-25-15-7-8-16-26(25)38(47)36-32(45-42(51)24-13-5-2-6-14-24)22-21-31(35(36)37)43-29-19-9-17-27-33(29)39(48)28-18-10-20-30(34(28)40(27)49)44-41(50)23-11-3-1-4-12-23/h1-22,43H,(H,44,50)(H,45,51) |

Clé InChI |

HZCNWAWXJDZEHZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)NC(=O)C7=CC=CC=C7)C(=O)C8=CC=CC=C8C3=O |

SMILES canonique |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)NC(=O)C7=CC=CC=C7)C(=O)C8=CC=CC=C8C3=O |

Key on ui other cas no. |

128-89-2 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.